An In-Depth Technical Guide to 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: Structure, Properties, and Research Applications
An In-Depth Technical Guide to 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine Hydrochloride: Structure, Properties, and Research Applications
Introduction
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride is a substituted piperidine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1][2] The incorporation of a 3-chlorobenzyl ether moiety introduces specific steric and electronic features that can influence a molecule's interaction with biological targets. This guide provides a comprehensive overview of the chemical structure, properties, potential applications, and analytical characterization of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride, drawing upon data for the compound itself where available, and leveraging established knowledge of closely related analogues to provide a thorough technical resource for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The structural architecture of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride combines a basic piperidine ring with a flexible ethyl ether linker attached to a 3-chlorobenzyl group. The hydrochloride salt form enhances its stability and aqueous solubility.
Chemical Identifiers:
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Chemical Name: 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
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CAS Number: 1220031-58-2[3]
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Molecular Formula: C₁₄H₂₁Cl₂NO
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Molecular Weight: 306.23 g/mol
While comprehensive experimental data for this specific molecule is not extensively published, we can infer certain properties based on its structure and data from analogous compounds. A closely related bromo-analogue, 2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride (CAS No. 1220016-25-0), is noted for its use in industrial and scientific research.[4]
Table 1: Physicochemical Properties of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride and Related Analogues
| Property | Value for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride | Notes and Inferences from Analogues |
| Physical Form | Likely a white to off-white solid | Piperidine hydrochlorides are typically crystalline solids.[5] |
| Melting Point | Not reported | Expected to be a relatively high-melting solid, characteristic of hydrochloride salts. |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | The hydrochloride salt form generally confers aqueous solubility. |
| pKa | Not reported | The piperidine nitrogen is basic, with a typical pKa in the range of 8-11. |
Synthesis and Characterization Workflow
The synthesis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride would likely proceed through a multi-step sequence, culminating in the formation of the ether linkage and subsequent salt formation. A plausible synthetic strategy is outlined in the workflow diagram below. The characterization of the final compound and its intermediates is crucial for confirming its identity and purity.
Caption: General workflow for the synthesis and characterization.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
The purity of piperidine hydrochloride salts can be effectively determined using reverse-phase HPLC. Due to the lack of a strong UV chromophore in the piperidine moiety itself, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) is often necessary for sensitive quantification.[6][7] The following protocol is a generalized method that can be adapted for the analysis of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.
Objective: To determine the purity of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride by RP-HPLC with UV detection, leveraging the UV absorbance of the chlorobenzyl group.
Instrumentation and Materials:
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High-Performance Liquid Chromatograph with a UV detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Trifluoroacetic acid (TFA) or Formic acid.
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4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride reference standard.
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Sample of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride.
Procedure:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
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Standard Solution Preparation:
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Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 1:1 mixture of water and acetonitrile to a final volume of 10 mL to obtain a 1 mg/mL stock solution.
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Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same solvent.
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Sample Solution Preparation:
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Prepare the sample solution in the same manner as the standard solution.
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Chromatographic Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient elution is recommended for optimal separation of potential impurities. For example:
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0-5 min: 20% B
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5-20 min: 20% to 80% B
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20-25 min: 80% B
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25-26 min: 80% to 20% B
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26-30 min: 20% B (re-equilibration)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 218 nm (approximate absorbance maximum for the chlorobenzyl moiety).
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Injection Volume: 10 µL.
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Analysis:
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Inject the standard solution to determine the retention time and peak area of the main component.
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Inject the sample solution.
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Calculate the purity of the sample by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.
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Potential Applications and Pharmacological Relevance
While specific biological activities for 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride have not been reported in the public domain, the piperidine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Derivatives of piperidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:
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Central Nervous System (CNS) Agents: The piperidine ring is a key component of many antipsychotics, antidepressants, and analgesics.[2]
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Antihistamines: Several H1 receptor antagonists incorporate a piperidine moiety.
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Anticancer Agents: Piperidine derivatives have been investigated for their potential as anticancer drugs.[8][9]
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Antimicrobial and Antiviral Agents: The piperidine scaffold has been utilized in the design of compounds with antimicrobial and antiviral properties.[2]
The 3-chlorobenzyl ether group in the target molecule provides a lipophilic domain and a specific substitution pattern that can be exploited for targeted drug design. The chlorine atom can engage in halogen bonding and other non-covalent interactions with biological macromolecules, potentially enhancing binding affinity and selectivity. The ether linkage provides conformational flexibility, allowing the molecule to adopt various orientations within a binding pocket.
Structural Elucidation by Spectroscopic Techniques
The structural confirmation of 4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride would rely on a combination of spectroscopic methods.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the piperidine ring, the ethyl linker, and the aromatic protons of the 3-chlorobenzyl group. The integration of these signals would correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with distinct chemical shifts for the aliphatic carbons of the piperidine and ethyl groups, and the aromatic carbons.[10]
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Mass Spectrometry (MS):
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Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, confirming the molecular weight of the free base.[11][12] High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.[13]
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Conclusion
4-{2-[(3-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride represents a valuable, yet underexplored, chemical entity for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, a comprehensive understanding of its structure, properties, and potential can be derived from the extensive knowledge base of piperidine chemistry and pharmacology. This technical guide provides a foundational resource for researchers interested in utilizing this compound, offering insights into its synthesis, characterization, and potential for future drug discovery endeavors. As with any research chemical, appropriate safety precautions should be taken during handling and use.[4]
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